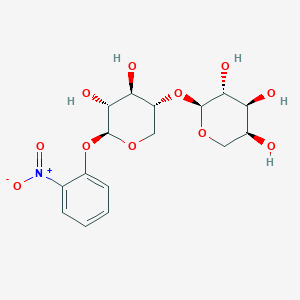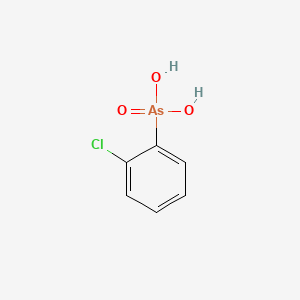
Cyclopropanecarboxaldehyde, 1-(butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE is an organic compound featuring a cyclopropane ring substituted with a butylsulfanyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with butylthiol in the presence of a base to introduce the butylsulfanyl group. The aldehyde group can then be introduced via oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods: Industrial production of 1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: 1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBOXYLIC ACID
Reduction: 1-(BUTYLSULFANYL)CYCLOPROPANE-1-METHANOL
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The butylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
1-(BUTYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE can be compared with other cyclopropane derivatives, such as:
- 1-(METHYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE
- 1-(ETHYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE
- 1-(PROPYLSULFANYL)CYCLOPROPANE-1-CARBALDEHYDE
These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfur atom
Properties
Molecular Formula |
C8H14OS |
|---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-butylsulfanylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-2-3-6-10-8(7-9)4-5-8/h7H,2-6H2,1H3 |
InChI Key |
ITIREIMHQWCQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


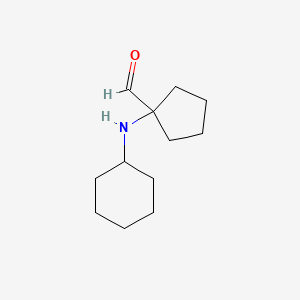

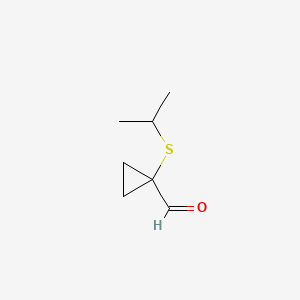
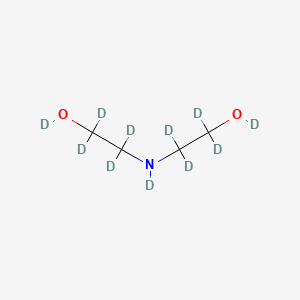
![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
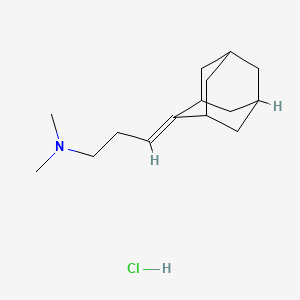

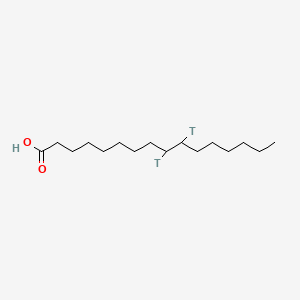
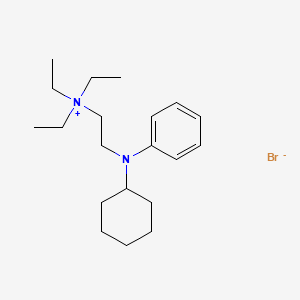
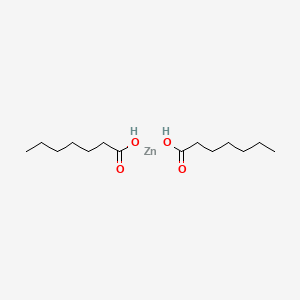
![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)
